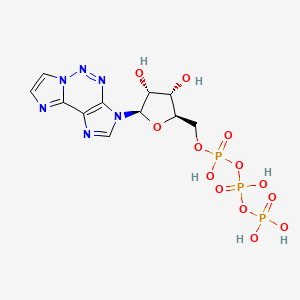

2-Aza-1,N6-etheno-adenosine triphosphate

Description

Structure

3D Structure

Properties

CAS No. |

50663-89-3 |

|---|---|

Molecular Formula |

C11H15N6O13P3 |

Molecular Weight |

532.19 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H15N6O13P3/c18-7-5(3-27-32(23,24)30-33(25,26)29-31(20,21)22)28-11(8(7)19)16-4-13-6-9-12-1-2-17(9)15-14-10(6)16/h1-2,4-5,7-8,11,18-19H,3H2,(H,23,24)(H,25,26)(H2,20,21,22)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

WRRKCDBMZMTATQ-IOSLPCCCSA-N |

SMILES |

C1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Isomeric SMILES |

C1=CN2C(=N1)C3=C(N=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Synonyms |

1,N(6)-etheno-2-aza-adenosine triphosphate 2-aza-1,N6-etheno ATP 2-aza-1,N6-etheno-adenosine triphosphate aza-epsilon-ATP |

Origin of Product |

United States |

Synthetic Methodologies and Elucidation of Formation Mechanisms for 2 Aza 1,n6 Etheno Adenosine Triphosphate

Multi-Step Organic Synthesis Approaches

The primary route to 2-Aza-1,N6-etheno-adenosine triphosphate begins with the synthesis of its nucleoside precursor, 2-Aza-1,N6-ethenoadenosine. A common starting material for this synthesis is the readily available adenosine (B11128), which is first converted to 1,N6-ethenoadenosine. This transformation is typically achieved by reacting adenosine with a bifunctional reagent such as chloroacetaldehyde in a weakly acidic aqueous solution.

Following the formation of 1,N6-ethenoadenosine, the synthesis proceeds through a key pyrimidine ring-opening reaction. Treatment of 1,N6-ethenoadenosine with a mild alkali, such as 0.1 N sodium hydroxide, at room temperature leads to the formation of an imidazole intermediate, 3-β-D-ribofuranosyl-4-amino-(5-imidazo-2-yl)-imidazole. nih.gov This intermediate is a crucial precursor for the introduction of the aza group.

The final step in the synthesis of the nucleoside is the conversion of the imidazole intermediate into the 2-aza-1,N6-etheno moiety. This is accomplished through nitrosation, typically by treating the intermediate with sodium nitrite in acetic acid. nih.gov This reaction sequence efficiently yields 2-Aza-1,N6-ethenoadenosine.

Nucleoside Modification Strategies Leading to the 2-Aza-1,N6-etheno Moiety

The formation of the 2-Aza-1,N6-etheno moiety is a distinctive feature of this synthetic pathway and relies on a clever nucleoside modification strategy. The initial etheno-bridge formation between the N1 and N6 positions of adenosine creates a strained ring system that is susceptible to nucleophilic attack and subsequent ring opening.

The alkaline treatment of 1,N6-ethenoadenosine facilitates the cleavage of the pyrimidine ring, a reaction that does not readily occur in the parent adenosine nucleoside. nih.gov This ring-opening step is a critical modification that exposes the necessary atoms for the subsequent cyclization to form the new heterocyclic system. The resulting imidazole derivative is the key modifiable intermediate.

The introduction of the nitrogen atom at the 2-position (the "2-aza" modification) is achieved through a nitrosation reaction. This step involves the reaction of the amino group on the imidazole intermediate with nitrous acid (generated in situ from sodium nitrite and acetic acid), leading to a diazotization and subsequent intramolecular cyclization to form the stable, fluorescent 2-Aza-1,N6-etheno-purine ring system. nih.gov

Phosphate Group Attachment Techniques

Once the 2-Aza-1,N6-ethenoadenosine nucleoside is synthesized, the triphosphate group must be attached to the 5'-hydroxyl group of the ribose sugar. There are several established chemical and enzymatic methods for the phosphorylation of nucleosides to their triphosphate forms.

Chemical Phosphorylation:

Two of the most widely used chemical methods for the synthesis of nucleoside triphosphates from their corresponding nucleosides are the Yoshikawa protocol and the Ludwig-Eckstein method. nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net

Yoshikawa Protocol: This method involves the selective 5'-monophosphorylation of an unprotected nucleoside using phosphorus oxychloride (POCl3) in a trialkylphosphate solvent. nih.govnih.govjst.go.jp The resulting phosphorodichloridate intermediate is then reacted in situ with pyrophosphate to yield a cyclic triphosphate, which is subsequently hydrolyzed to the desired 5'-triphosphate. nih.gov

Ludwig-Eckstein Method: This "one-pot, three-steps" procedure is a reliable method for synthesizing modified triphosphates. nih.govmdpi.comnih.gov The 5'-hydroxyl group of a suitably protected nucleoside is reacted with salicyl phosphorochloridite. The resulting intermediate is then treated with pyrophosphate, leading to the formation of a cyclic triphosphate intermediate, which is finally oxidized to the target nucleoside triphosphate. nih.govnih.gov

| Phosphorylation Method | Key Reagents | Advantages | Disadvantages |

| Yoshikawa Protocol | Phosphorus oxychloride (POCl3), Pyrophosphate | Simplicity, no requirement for protecting groups. nih.gov | Can produce undesirable by-products. nih.gov |

| Ludwig-Eckstein Method | Salicyl phosphorochloridite, Pyrophosphate, Iodine | High reliability, fewer by-products, reaction can be monitored by 31P-NMR. nih.gov | Requires protection of other hydroxyl groups, longer synthetic route. nih.gov |

Enzymatic Phosphorylation:

An alternative to chemical synthesis is the use of enzymatic cascades. This approach typically involves a series of kinases that sequentially add phosphate groups. The first step is the conversion of the nucleoside to its 5'-monophosphate, often catalyzed by a nucleoside kinase. mdpi.comnih.gov Subsequently, a nucleoside monophosphate (NMP) kinase and a nucleoside diphosphate (B83284) (NDP) kinase can be employed to generate the triphosphate form, using a phosphate donor such as ATP. mdpi.com While enzymatic methods offer high selectivity and milder reaction conditions, the substrate specificity of the kinases for highly modified nucleosides like 2-Aza-1,N6-ethenoadenosine would need to be determined. mdpi.comnih.gov

Mechanistic Studies of 2-Aza-1,N6-etheno-adenosine Formation (e.g., Deformylation, Intramolecular Cyclization)

The formation of the 2-Aza-1,N6-etheno moiety from 1,N6-ethenoadenosine has been elucidated through mechanistic studies. A key finding is that the reaction proceeds via a deformylation at the C-2 position of the purine (B94841) ring. researchgate.netnih.govnih.gov

The process begins with the alkali-induced opening of the pyrimidine ring of 1,N6-ethenoadenosine. This ring-opening is believed to be initiated by a nucleophilic attack of a hydroxide ion. The resulting open-ring intermediate, 3-β-D-ribofuranosyl-4-amino-5-(imidazol-2-yl) imidazole, is then poised for the subsequent cyclization. nih.gov

The final step, the nitrosation with sodium nitrite in an acidic medium, leads to the formation of the 2-aza ring through an intramolecular cyclization. This reaction involves the diazotization of an amino group on the imidazole intermediate, which then acts as an electrophile, attacking a nitrogen atom within the same molecule to close the new five-membered ring, thus forming the stable tricyclic 2-Aza-1,N6-etheno purine system.

Studies utilizing adenosine tritiated at the C-2 and C-8 positions have confirmed that the formation of the 2-aza derivative involves the exclusive removal of the C-2 carbon of the original adenosine ring, a process described as deformylation. researchgate.netnih.govnih.gov

Spectroscopic Characterization and Fluorescence Principles of 2 Aza 1,n6 Etheno Adenosine Triphosphate in Research Settings

Unique Fluorescent Properties Facilitated by the 1,N6-Etheno Bridge

The fluorescence of aza-εATP is conferred by the tricyclic purine (B94841) ring system, which includes an additional etheno bridge between the N6 and C1 positions of the adenine (B156593) moiety. This modification creates a rigid, planar structure that significantly enhances the quantum yield of fluorescence compared to the non-fluorescent parent molecule, ATP. The nucleoside form, 2-aza-1,N6-ethenoadenosine, exhibits fluorescence at approximately 494 nm when excited at 358 nm. nih.govnih.gov

A key characteristic of aza-εATP is the dramatic change in its fluorescence intensity upon interaction with biomolecules. When free in an aqueous solution, its fluorescence is modest. However, upon binding to the active sites of proteins, such as myosin subfragment-1 (S1) or actomyosin (B1167339), its fluorescence emission can be enhanced by as much as eight-fold. nih.govnih.gov This enhancement is attributed to the transfer of the fluorophore from the polar aqueous environment to a more non-polar, hydrophobic pocket within the protein, which shields it from solvent-induced quenching effects. nih.govnih.govnih.gov This environmentally sensitive fluorescence makes aza-εATP an excellent probe for studying protein-nucleotide interactions. For instance, its fluorescence emission is observed in the 410-460 nm range when bound to bovine cardiac actomyosin-S1. nih.gov

| Compound/Complex | Excitation Max (λexc) | Emission Max (λem) | Key Observation | Source(s) |

| 2-Aza-1,N6-etheno-adenosine | 358 nm | 494 nm | Base nucleoside fluorescence. | nih.govnih.gov |

| aza-εATP bound to actomyosin-S1 | Not specified | 410-460 nm | ~8-fold fluorescence enhancement upon binding. | nih.gov |

| 1,N6-etheno-ATP (ε-ATP) | 300 nm | 415 nm | General properties for the related etheno analog. | jenabioscience.com |

Mechanisms of Fluorescence Quenching and Restoration in 2-Aza-1,N6-etheno-adenosine Triphosphate Systems

The fluorescence of aza-εATP is governed by various dynamic and static processes that can either quench (reduce) or restore its emission. These mechanisms are fundamental to its application as a reporter molecule in biochemical assays.

Photoinduced electron transfer (PET) is a potential mechanism for fluorescence quenching in fluorophores like aza-εATP. In a typical PET process, photoexcitation of the fluorophore is followed by the transfer of an electron to or from a nearby molecule, creating a transient charge-separated state. This process provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence.

While specific PET studies on aza-εATP are not extensively detailed, research on analogous systems provides insight into the mechanism. For example, in studies involving other flavoenzymes and coenzyme analogs, visible light photoexcitation of a flavin can lead to a one-electron transfer from a nearby donor molecule. nih.gov This generates a radical cation and an anionic semiquinone, a charge-separated state that is typically short-lived and relaxes via back electron transfer. nih.gov Such a process, if occurring between aza-εATP and components of its environment (like solvent or amino acid residues), could contribute to the quenching observed for the free nucleotide in solution.

The fluorescence of aza-εATP is significantly influenced by both intermolecular and intramolecular interactions.

Intramolecular Quenching: The conformation of the molecule itself can lead to self-quenching. In related, complex nucleoside analogs such as 5'-p-fluorosulfonylbenzoyl-1,N6-ethenoadenosine, a low quantum yield in aqueous solution is attributed to the intramolecular stacking of the purine ring with the attached benzoyl moiety. researchgate.net This folded conformation facilitates non-radiative decay. A similar principle applies to the fluorescent probe 2-aminopurine, where fluorescence is highly quenched by stacking with adjacent natural bases in an oligonucleotide chain. bham.ac.ukwustl.edu It is plausible that specific conformations of free aza-εATP in solution could favor intramolecular interactions that quench its fluorescence. Upon binding to a protein, the molecule is often forced into a more rigid, extended conformation that disrupts this intramolecular quenching, contributing to the observed fluorescence enhancement.

Utilization of Fluorescence Lifetime Changes for Real-Time Monitoring in Biochemical Assays

Changes in the fluorescence quantum yield of aza-εATP are intrinsically linked to changes in its fluorescence lifetime, providing a powerful parameter for real-time monitoring of biochemical processes. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. This property is sensitive to the same quenching and enhancement mechanisms that affect fluorescence intensity.

In research settings, the large change in aza-εATP fluorescence upon binding to and processing by enzymes is used to dissect complex kinetic mechanisms. For example, the hydrolysis of aza-εATP by myosin-S1 and actomyosin-S1 has been monitored in real-time using stopped-flow fluorimetry. nih.govnih.gov In these experiments, mixing the fluorescent nucleotide with the protein results in a time-dependent change in fluorescence. A typical single-turnover experiment shows a rapid increase in fluorescence as the aza-εATP binds to the enzyme, followed by a slower decrease as it is hydrolyzed to 2-aza-1,N6-etheno-adenosine diphosphate (B83284) (aza-εADP), which has a different fluorescence quantum yield when bound to the protein. nih.govnih.gov

By fitting these real-time fluorescence traces to kinetic models, researchers can extract crucial rate constants for various steps in the enzymatic cycle, such as nucleotide binding, the hydrolysis step, and product release. nih.govnih.gov This allows for a detailed, dynamic picture of the enzyme's function that would be difficult to obtain with conventional endpoint assays.

| System Studied | Kinetic Parameter Measured | Value | Conditions | Source(s) |

| aza-εATP binding to actomyosin-S1 | Second-order rate constant (binding) | 1.7 x 105 M-1s-1 | 0°C | nih.gov |

| aza-εATP hydrolysis by actomyosin-S1 | Rate constant of fluorescence decrease | 0.04 s-1 | 0°C | nih.gov |

| aza-εADP dissociation from myosin-S1 | Dissociation rate constant (k-AD) | 1.9 s-1 | 15°C | nih.gov |

| Actin-activated aza-εADP dissociation from myosin-S1 | Dissociation rate constant (k-AD) | 110 s-1 | 15°C | nih.gov |

Mechanistic and Kinetic Investigations Using 2 Aza 1,n6 Etheno Adenosine Triphosphate

Elucidation of Enzyme Reaction Mechanisms through Analog Binding and Hydrolysis

The core utility of 2-aza-ε-ATP in mechanistic studies lies in its ability to act as a surrogate for ATP, while providing a continuous fluorescent signal that reports on its binding state and subsequent hydrolysis. The time course of the fluorescence enhancement observed during the hydrolysis of 2-aza-ε-ATP is qualitatively similar to the tryptophan fluorescence enhancement seen during ATP hydrolysis by certain enzymes, such as myosin. nih.gov This similarity indicates that the fundamental steps of the nucleotide binding and hydrolysis mechanism are conserved between the natural substrate and its aza-etheno analog. nih.gov

Studies have shown that the kinetic data from 2-aza-ε-ATP hydrolysis are consistent with a mechanism involving at least two sequential enzyme-nucleotide complexes that exhibit enhanced fluorescence following the initial binding event. nih.gov This multi-step process is a key feature of the enzymatic cycle of motor proteins like myosin. The initial rapid increase in fluorescence corresponds to the binding of the nucleotide, while a subsequent, slower decrease in fluorescence to a steady-state level is associated with the hydrolysis step and product release. nih.gov For instance, in single turnover experiments with cardiac myosin subfragment 1 (myosin-S1), the fluorescence of 2-aza-ε-ATP rapidly increases to a maximum and then decays at a specific rate to a final, intermediate level of fluorescence. nih.gov This final level is comparable to the fluorescence enhancement observed when the product, 2-aza-1,N6-etheno-adenosine diphosphate (B83284) (2-aza-ε-ADP), binds to the enzyme, confirming the hydrolysis of the triphosphate analog. nih.gov

Determination of Kinetic Parameters for Enzyme-2-Aza-1,N6-etheno-adenosine Triphosphate Interactions

The fluorescent nature of 2-aza-ε-ATP facilitates the precise measurement of kinetic parameters that define its interaction with enzymes.

Binding Affinity Studies

The significant increase in fluorescence intensity upon the binding of 2-aza-ε-ATP to enzymes like heavy meromyosin and actomyosin-S1 allows for sensitive determination of binding affinities. nih.govnih.gov The fluorescence emission of 2-aza-ε-ATP is enhanced approximately 8-fold when it binds to bovine cardiac actomyosin-S1 or myofibrils. nih.gov This substantial change provides a robust signal for quantifying the association and dissociation of the nucleotide. While there are quantitative differences in the rate and equilibrium constants when compared to natural adenosine (B11128) nucleotides, the fundamental characteristics of the nucleotide binding steps remain unchanged. nih.gov

The kinetics of 2-aza-ε-ATP binding to both actomyosin-S1 and myofibrils have been shown to be biphasic at higher nucleotide concentrations. nih.gov The initial, more rapid phase is proportional to the nucleotide concentration, yielding a second-order rate constant for binding. The subsequent, slower phase approaches a maximum rate at high nucleotide concentrations. nih.gov

Turnover Rate Analysis

The hydrolysis of 2-aza-ε-ATP by enzymes can be monitored by the changes in its fluorescence, allowing for the determination of the turnover rate. In single turnover experiments with bovine cardiac myosin-S1, the rate constant for the decrease in fluorescence, which reflects the hydrolysis step, was measured to be 0.045 s⁻¹ at 15°C. nih.gov Similarly, with bovine cardiac actomyosin-S1 or myofibrils, a rate constant of 0.04 s⁻¹ was observed at 0°C. nih.gov These values provide a direct measure of the rate at which the enzyme processes the nucleotide analog.

Applications of 2 Aza 1,n6 Etheno Adenosine Triphosphate in Fundamental Biochemical and Molecular Biology Studies

Probing Nucleic Acid Metabolism and Processing Enzymes

The unique properties of 2-Aza-1,N6-etheno-adenosine triphosphate (aza-εATP) make it an effective probe for enzymes involved in the metabolism of nucleic acids. It has been instrumental in elucidating the inhibitory mechanisms and functions of various polymerases.

Inhibition and Mechanistic Insight into Polyadenylate Polymerase Activity

Aza-εATP has been identified as a significant inhibitor of polyadenylate [poly(A)] polymerase, an enzyme crucial for the addition of a poly(A) tail to messenger RNA precursors. Studies on poly(A) polymerase from bovine lymphosarcoma and calf thymus have shown that aza-εATP competitively inhibits the enzyme's activity with respect to ATP. nih.gov Fifty percent inhibition of the enzyme is achieved at a concentration of 200 µM when an equal concentration of ATP is present. nih.gov

Mechanistic studies reveal that the inhibition by aza-εATP is competitive, suggesting that it binds to the ATP-binding site of the enzyme. However, despite its binding, aza-εATP is not incorporated into the poly(A) chain. nih.gov This characteristic makes it a useful tool for studying the enzyme's active site and the dynamics of polyadenylation without altering the nascent RNA chain. The inhibitory effect of aza-εATP is comparable to that of deoxyadenosine triphosphate. nih.gov This research suggests that aza-εATP can be employed to explore poly(A) metabolism in both normal and cancerous cells. nih.gov

| Enzyme | Source | Inhibition Details | Reference |

|---|---|---|---|

| Polyadenylate Polymerase | Bovine Lymphosarcoma, Calf Thymus | 50% inhibition at 200 µM (competitive with ATP) | nih.gov |

| RNA Polymerase II | Calf Thymus | 32% inhibition by a 3.8-fold excess of aza-εATP | nih.gov |

| RNA Polymerase III | Calf Thymus | 20% inhibition by a 3.8-fold excess of aza-εATP | nih.gov |

| DNA Polymerase α | Calf Thymus | Not inhibited | nih.gov |

Effects on RNA Polymerase II and III Functionality

The influence of aza-εATP extends to other critical polymerases involved in transcription. Research on enzymes isolated from calf thymus has demonstrated that both RNA Polymerase II and RNA Polymerase III are susceptible to inhibition by this ATP analog. Specifically, in the presence of a 3.8-fold excess of aza-εATP relative to ATP, the activity of RNA Polymerase II is inhibited by 32%, while RNA Polymerase III activity is reduced by 20%. nih.gov These findings indicate that aza-εATP can be utilized as a probe to differentiate the nucleotide-binding properties and functional mechanisms of these essential transcription enzymes.

Analysis of DNA Polymerase Interactions

In contrast to its effects on RNA polymerases and poly(A) polymerase, this compound does not inhibit the activity of DNA polymerase alpha from calf thymus. nih.gov This differential sensitivity highlights the specificity of the nucleotide-binding sites among different classes of polymerases and establishes aza-εATP as a selective tool for studying nucleic acid synthesis.

Investigating Protein-Nucleotide Interactions and Conformational Dynamics

The fluorescence of aza-εATP is highly sensitive to its environment, a property that is exploited to study the binding and hydrolysis of ATP by various motor proteins and other ATP-binding proteins.

Studies with Myosin and Actin Systems

Aza-εATP has proven to be an invaluable probe for dissecting the kinetic mechanism of ATP hydrolysis by myosin and actomyosin (B1167339), the motor proteins responsible for muscle contraction. Upon binding to bovine cardiac actomyosin subfragment-1 (S1) or myofibrils, the fluorescence emission of aza-εATP is enhanced approximately 8-fold. ebi.ac.uk This significant change in fluorescence allows for detailed kinetic analysis of nucleotide binding and dissociation.

Kinetic studies using stopped-flow fluorometry have revealed the intricate steps of the interaction. The binding of aza-εATP to actomyosin-S1 is a biphasic process at concentrations above 40 µM. ebi.ac.uk The initial, more rapid phase is concentration-dependent, with a second-order rate constant of 1.7 x 10⁵ M⁻¹s⁻¹, while the slower phase has a maximum rate of 4-5 s⁻¹ at 0°C. ebi.ac.uk Although there are quantitative differences in the rate and equilibrium constants when compared to natural ATP (the binding rates for aza-εATP are 2-12 times slower), the fundamental features of the nucleotide binding mechanism are conserved. nih.gov

Furthermore, actin has been shown to significantly accelerate the dissociation of the hydrolysis product, 2-Aza-1,N6-etheno-adenosine diphosphate (B83284) (aza-εADP), from bovine cardiac myosin-S1, increasing the rate from 1.9 s⁻¹ to 110 s⁻¹ at 15°C. nih.gov

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Fluorescence Enhancement of aza-εATP | Binding to Actomyosin-S1 or Myofibrils | ~8-fold | ebi.ac.uk |

| Binding Rate Constant (Rapid Phase) | aza-εATP to Actomyosin-S1/Myofibrils (0°C) | 1.7 x 10⁵ M⁻¹s⁻¹ | ebi.ac.uk |

| Binding Rate (Slow Phase) | aza-εATP to Actomyosin-S1/Myofibrils (0°C) | 4-5 s⁻¹ | ebi.ac.uk |

| Dissociation Rate Constant of aza-εADP | From Myosin-S1 (15°C) | 1.9 s⁻¹ | nih.gov |

| Dissociation Rate Constant of aza-εADP | From Actomyosin-S1 (15°C) | 110 s⁻¹ | nih.gov |

| Dissociation Rate Constant of aza-εADP | From Actomyosin-S1 (0°C) | 20 s⁻¹ | ebi.ac.uk |

| Dissociation Rate Constant of aza-εADP | From Myofibrils (0°C) | 18 s⁻¹ | ebi.ac.uk |

Interactions with Other ATP-Binding Proteins (e.g., Ubiquitin-Activating Enzymes, Chloroplast Coupling Factors)

While this compound is a powerful tool for investigating ATP-binding proteins, specific detailed studies on its direct interaction with ubiquitin-activating enzymes (E1 enzymes) and chloroplast coupling factors (CF1) are not extensively documented in the reviewed literature. However, the principles demonstrated in its use with polymerases and myosin systems suggest its potential utility in these areas. The ATP-dependent activation of ubiquitin by E1 enzymes and the synthesis of ATP by chloroplast coupling factors are fundamental processes that involve significant conformational changes upon nucleotide binding and hydrolysis. The environmentally sensitive fluorescence of aza-εATP makes it a theoretically suitable probe for monitoring these dynamics in real-time. Structurally related analogs, such as 1,N6-ethenoadenosine diphosphate, have been used to characterize the nucleotide-binding sites on chloroplast coupling factor 1. probechem.com

Role in the Elucidation of Energy Transfer and Signal Transduction Pathways

This compound (2-aza-ε-ATP), a fluorescent analog of adenosine (B11128) triphosphate (ATP), has proven to be a valuable tool in deciphering the intricate mechanisms of energy transfer and signal transduction in biological systems. Its intrinsic fluorescence and ability to mimic ATP allow researchers to probe the dynamics of ATP-dependent processes.

One of the key areas where 2-aza-ε-ATP has been instrumental is in the study of motor proteins, such as myosin, which are crucial for muscle contraction—a fundamental energy-transfer process. Studies involving bovine cardiac actomyosin-S1 and myofibrils have demonstrated that the fluorescence emission of 2-aza-ε-ATP is significantly enhanced upon binding to these proteins. jenabioscience.com This property has been exploited to investigate the kinetic mechanism of nucleotide binding and hydrolysis, providing insights into the conformational changes that drive muscle contraction. The time course of the fluorescence enhancement during 2-aza-ε-ATP hydrolysis by myosin subfragment 1 (myosin-S1) and actomyosin subfragment 1 (actomyosin-S1) is qualitatively similar to the tryptophan fluorescence enhancement observed during natural ATP hydrolysis.

Research has shown that the fluorescence of 2-aza-ε-ATP increases dramatically when it binds to heavy meromyosin, a fragment of the myosin protein. biolog.de This substantial change in fluorescence provides a sensitive signal for monitoring the binding and dissociation steps of the ATP hydrolysis cycle. By tracking these fluorescent changes, scientists can estimate the kinetic parameters of the interaction, contributing to a more precise understanding of how chemical energy from ATP is converted into mechanical force. biolog.de

Furthermore, a cyclic derivative, 1,N6-etheno-2-aza-adenosine 3',5'-monophosphate (cyclic 2-aza-εAMP), has shown significant potential in the study of signal transduction pathways. This analog has been found to be highly efficient in binding to and activating membrane protein kinases, demonstrating 81% of the activity of cyclic AMP (cAMP) in human erythrocyte membranes. nih.gov Given that the fluorescence of cyclic 2-aza-εAMP is highly sensitive to the polarity of its environment, its effectiveness as a substitute for cAMP suggests it can serve as a valuable microenvironmental fluorescent probe for cAMP binding sites, which are critical components of many signal transduction cascades. nih.gov

Development of Fluorescent Probes for Real-Time Biochemical Reaction Monitoring

The unique fluorescent properties of this compound make it an excellent candidate for the development of probes for real-time monitoring of biochemical reactions. The nucleoside precursor, 1,N6-etheno-2-aza-adenosine, exhibits fluorescence with an emission maximum at 494 nm when excited at 358 nm. researchgate.netmdpi.com This intrinsic fluorescence is a key feature that allows for its use in sensitive detection systems without the need for external fluorophores.

The triphosphate form, 2-aza-ε-ATP, has been effectively utilized as a fluorescent analog of ATP to study enzyme kinetics. A significant finding is the approximately 8-fold enhancement of its fluorescence emission in the 410-460 nm range upon binding to bovine cardiac actomyosin-S1 or myofibrils. jenabioscience.com This change in fluorescence intensity provides a direct and continuous signal to monitor the binding of the nucleotide to the enzyme in real-time.

Researchers have used this property to conduct single turnover experiments. In these studies, the fluorescence of 2-aza-ε-ATP rapidly increases to a maximum upon binding to actomyosin-S1 and then decreases as the hydrolysis reaction proceeds. jenabioscience.com This allows for the detailed measurement of the rates of both the binding and the subsequent steps in the enzymatic cycle. The kinetic data obtained from these fluorescence-based assays are consistent with mechanisms involving sequential nucleotide-protein complexes, each with its characteristic fluorescence enhancement.

The development of 2-aza-ε-ATP as a fluorescent probe offers a powerful method for investigating the mechanisms of ATP-dependent enzymes. Its ability to act as a competitive inhibitor for some enzymes, such as poly(A) polymerase, further extends its utility in biochemical studies, allowing for the elucidation of enzyme regulation and metabolism in both normal and pathological states. nih.gov

Interactive Data Table: Spectroscopic Properties of 2-Aza-Etheno-Adenosine Derivatives

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Application Note |

| 1,N6-etheno-2-aza-adenosine | 358 nm researchgate.netmdpi.com | 494 nm researchgate.netmdpi.com | Precursor for fluorescent nucleotide probes. |

| This compound (2-aza-ε-ATP) | ~358 nm | 410-460 nm (enhanced upon binding to actomyosin) jenabioscience.com | Real-time monitoring of enzyme kinetics. |

| 1,N6-etheno-2-aza-adenosine 3',5'-monophosphate (cyclic 2-aza-εAMP) | Not specified | Fluorescence is sensitive to solvent polarity nih.gov | Probe for cAMP binding sites in signal transduction. |

Advanced Methodologies Employing 2 Aza 1,n6 Etheno Adenosine Triphosphate in Academic Research

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy of aza-εATP provides deep insights into the dynamic nature of its interactions with proteins. This technique measures the decay of fluorescence intensity over time after excitation by a pulse of light, revealing information about the fluorophore's environment and its conformational changes when bound to a macromolecule.

The fluorescence lifetime of aza-εATP can change significantly upon binding to a protein. For instance, the fluorescence emission of aza-εATP is notably enhanced when it binds to certain proteins, a phenomenon that can be exploited to monitor binding events in real-time. Research on the interaction of aza-εATP with bovine cardiac actomyosin (B1167339) subfragment-1 (actomyosin-S1) and myofibrils has demonstrated that the fluorescence enhancement is a key parameter in dissecting the kinetic mechanism of their interaction. biolog.de In these studies, the time course of the nucleotide's fluorescence provides a continuous signal to track the binding and subsequent hydrolysis steps. The initial binding event leads to a rapid increase in fluorescence, which then changes as the enzymatic reaction proceeds. nih.gov

Specifically, in single turnover experiments with bovine cardiac actomyosin-S1 and myofibrils, the fluorescence of aza-εATP rapidly increases to a maximum and then decreases at a specific rate. biolog.de This decay in fluorescence is indicative of subsequent steps in the enzymatic cycle, such as product release. The biphasic nature of aza-εATP binding kinetics at higher concentrations further underscores the complexity of the interaction, which can be effectively studied using time-resolved fluorescence techniques. biolog.de

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Interactions

While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecular interactions in solution, a review of the available academic literature did not yield specific studies that have employed NMR to investigate the interactions of 2-Aza-1,N6-etheno-adenosine triphosphate with its biological targets. Although NMR has been used to characterize the structure of other etheno-purine derivatives, jenabioscience.com dedicated research on the use of aza-εATP in NMR-based interaction studies is not prominently featured in the searched scientific publications. Therefore, detailed research findings on this specific application are not available for inclusion in this article.

Quantitative Fluorescence-Based Assays for Enzyme Activity and Protein Binding

Quantitative fluorescence-based assays are a cornerstone of modern enzymology, and aza-εATP is a particularly useful probe for such studies due to the significant change in its fluorescence upon binding to enzymes. This property allows for the development of sensitive and continuous assays to determine enzyme activity and protein binding kinetics.

The interaction of aza-εATP with myosin and its subfragments is a well-documented example of its application in quantitative assays. nih.govnih.govnih.gov The binding of aza-εATP to bovine cardiac myosin subfragment 1 (myosin-S1) and actomyosin-S1 results in a substantial enhancement of its fluorescence emission. nih.gov This fluorescence change can be used to quantitatively measure the kinetics of nucleotide binding and dissociation.

For example, studies have shown that the fluorescence emission of aza-εATP at 410-460 nm is enhanced approximately 8-fold when it binds to bovine cardiac actomyosin-S1 or myofibrils. biolog.de This allows for precise determination of kinetic parameters. In single turnover experiments, the fluorescence intensity changes over time, providing data to calculate rate constants for various steps in the ATP hydrolysis cycle. biolog.de The binding of aza-εATP to actomyosin-S1 and myofibrils has been shown to be biphasic at concentrations greater than 40 µM. biolog.de

Furthermore, aza-εATP has been utilized as a competitive inhibitor in enzyme assays. For instance, it significantly inhibits polyadenylate polymerase, with 50% inhibition observed at a concentration of 200 µM when an equal concentration of ATP is present. nih.gov This inhibitory characteristic allows for its use in assays to probe the active sites of enzymes and to screen for potential inhibitors.

The table below summarizes key kinetic parameters obtained from fluorescence-based assays using aza-εATP with bovine cardiac myosin complexes.

| Parameter | Value | Conditions | Protein Complex |

| Fluorescence Enhancement | ~8-fold | Substoichiometric aza-εATP | Bovine cardiac actomyosin-S1/myofibrils |

| Second-order rate constant (rapid phase) | 1.7 x 10⁵ M⁻¹s⁻¹ | 0 °C, [aza-εATP] > 40 µM | Bovine cardiac actomyosin-S1/myofibrils |

| Maximum rate (slower phase) | 4-5 s⁻¹ | 0 °C, high [aza-εATP] | Bovine cardiac actomyosin-S1/myofibrils |

| Dissociation rate constant (from actomyosin-S1) | 20 s⁻¹ | 0 °C, displacement by ATP | Bovine cardiac actomyosin-S1 |

| Dissociation rate constant (from myofibrils) | 18 s⁻¹ | 0 °C, displacement by ATP | Bovine cardiac myofibrils |

These quantitative data, derived from fluorescence-based assays, are crucial for constructing detailed models of enzyme mechanisms and understanding the molecular basis of protein function.

Future Research Trajectories and Potential Innovations with 2 Aza 1,n6 Etheno Adenosine Triphosphate Analogs

Design and Synthesis of Novel Analogs with Tailored Spectroscopic Characteristics

The parent 2-aza-1,N6-etheno-adenosine nucleoside exhibits fluorescence with an excitation maximum at 358 nm and an emission maximum at 494 nm nih.govnih.gov. While these properties have proven useful, the development of novel analogs with tailored spectroscopic characteristics will significantly broaden the applicability of this molecular probe. Future research in this area will likely focus on synthetic strategies to modify the core structure of aza-εATP to fine-tune its fluorescent properties.

Chemical modifications to the purine (B94841) ring system are a promising avenue for altering the spectroscopic output of aza-εATP. Drawing inspiration from the synthesis of other fluorescent nucleoside analogs, substitutions on the etheno bridge or the imidazole portion of the 2-azapurine core could lead to significant shifts in the excitation and emission spectra. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic structure of the fluorophore, potentially resulting in red-shifted emission profiles. This would be particularly advantageous for in vivo imaging, as longer wavelengths of light can penetrate deeper into tissues with reduced scattering and autofluorescence.

Furthermore, synthetic efforts may focus on enhancing the quantum yield of these analogs. The brightness of a fluorescent probe is a critical parameter, especially for detecting low-abundance biomolecules or for single-molecule studies. Strategies to rigidify the structure of the fluorophore or to introduce moieties that minimize non-radiative decay pathways could lead to brighter and more photostable probes. The synthesis of 2-azapurine nucleosides can be achieved through various routes, including the ring-opening and ring-closure of purine nucleosides or the direct glycosylation of a 2-azapurine nucleobase, offering multiple points for chemical intervention nih.gov.

Table 1: Potential Strategies for Tailoring Spectroscopic Properties of 2-Aza-1,N6-etheno-adenosine Triphosphate Analogs

| Modification Strategy | Desired Outcome | Rationale |

| Substitution on the Etheno Bridge | Red-shifted excitation and emission | Altering the electronic distribution of the fluorophore. |

| Functionalization of the Imidazole Ring | Increased quantum yield and photostability | Restricting molecular vibrations and reducing non-radiative decay. |

| Introduction of Extended Pi Systems | Significant red-shift into the near-infrared range | Extending the conjugation of the chromophore. |

| Attachment of Environmentally Sensitive Groups | Enhanced sensitivity to local polarity or pH | Creating probes that report on specific microenvironments. |

Expansion of Applications in Understanding Complex Biological Processes

The utility of aza-εATP as a fluorescent analog of ATP has been demonstrated in studies of enzyme kinetics, particularly with actomyosin (B1167339), where its fluorescence is significantly enhanced upon binding nih.govnih.gov. Future applications are expected to extend into a wider array of complex biological processes, providing deeper insights into the mechanisms of ATP-dependent cellular machinery.

One area of expansion is the study of DNA repair mechanisms . Fluorescent probes are increasingly being used to investigate the activity of DNA repair enzymes nih.gov. Aza-εATP analogs could be designed to act as substrates or inhibitors for various ATP-dependent DNA ligases, helicases, and nucleases. By monitoring changes in fluorescence upon binding or turnover, researchers could dissect the kinetic and mechanistic details of these crucial enzymes in real-time.

Another promising application lies in the investigation of cellular signaling pathways . Many signaling cascades are regulated by ATP-dependent kinases and ATPases. The development of cell-permeable aza-εATP analogs would enable the imaging and tracking of ATP utilization within living cells, providing spatial and temporal information on signaling events. For example, these probes could be used to monitor the activity of specific kinases involved in cell proliferation, differentiation, and apoptosis.

Furthermore, the study of protein-nucleic acid interactions stands to benefit from novel aza-εATP analogs. Many proteins that interact with DNA and RNA utilize ATP for their function. Fluorescent analogs can serve as powerful tools to probe these interactions without the need for radioactive labels. For example, the inhibition of polyadenylate [poly(A)] polymerase by aza-εATP suggests its utility in elucidating poly(A) metabolism in both normal and neoplastic cells mdpi.com.

Methodological Advancements for Enhanced Observational Capabilities in Biochemical Systems

The full potential of novel aza-εATP analogs can be realized through their integration with advanced fluorescence microscopy and spectroscopy techniques. These methodological advancements will provide unprecedented spatial and temporal resolution for observing biochemical processes.

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), have broken the diffraction limit of light, allowing for the visualization of cellular structures at the nanoscale nih.gov. The development of photostable and photoswitchable aza-εATP analogs would enable their use in these super-resolution modalities. This would allow for the precise localization of ATP-binding proteins and the visualization of ATP-dependent processes within subcellular compartments with exceptional detail.

Single-molecule imaging is another powerful technique that can benefit from brighter and more photostable aza-εATP analogs. By observing individual enzyme molecules, researchers can uncover heterogeneities in catalytic activity and conformational dynamics that are often masked in ensemble measurements. Single-molecule Förster Resonance Energy Transfer (FRET) studies, in particular, could utilize aza-εATP analogs as donor or acceptor fluorophores to probe conformational changes in ATP-dependent enzymes during their catalytic cycle.

The incorporation of fluorescent nucleosides into cellular RNA in living cells has been demonstrated, opening the door for real-time imaging of RNA metabolism and trafficking nih.gov. A similar approach with cell-permeable aza-εATP analogs could allow for the direct visualization of ATP dynamics and utilization in living cells, providing a more complete picture of cellular bioenergetics and signaling.

Table 2: Advanced Methodologies and Their Potential Applications with this compound Analogs

| Methodology | Potential Application | Expected Insights |

| Super-Resolution Microscopy (STED, STORM) | High-resolution mapping of ATP-binding sites within cells. | Nanoscale organization of metabolic enzymes and signaling complexes. |

| Single-Molecule FRET | Probing conformational dynamics of ATP-dependent enzymes. | Real-time observation of enzyme structural changes during catalysis. |

| Live-Cell Imaging | Real-time monitoring of ATP dynamics and localization. | Spatiotemporal mapping of cellular energy metabolism and signaling. |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Mapping changes in the microenvironment of aza-εATP. | Information on protein binding and conformational states in living cells. |

Q & A

Q. Table 1. Key Methodological Considerations for Using this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.